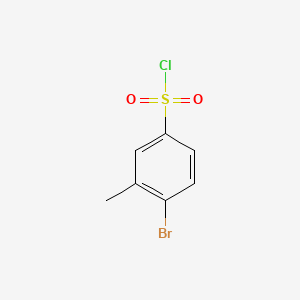

4-Bromo-3-methylbenzenesulfonyl chloride

Descripción general

Descripción

4-Bromo-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is also known by its synonym, 6-Bromotoluene-3-sulfonyl chloride . This compound is primarily used in laboratory settings for research and development purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-3-methylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride typically involves the chlorosulfonation of 4-bromo-3-methylbenzenesulfonic acid using thionyl chloride under reflux conditions. This method allows for the efficient production of the sulfonyl chloride derivative, which can then be utilized in various chemical reactions .

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group is crucial for enhancing the biological activity of drug candidates by improving their binding affinity to target proteins or enzymes. For instance, it has been used to synthesize inhibitors targeting specific enzyme pathways relevant to cancer therapies .

Enzyme Inhibition Studies

The compound has potential applications in studying enzyme inhibition mechanisms due to its ability to form covalent bonds with active site residues of enzymes. This property allows researchers to investigate the effects of sulfonyl modifications on enzyme activity and selectivity .

Case Study Example :

In a study involving BCL6 inhibitors, derivatives synthesized from this compound demonstrated significant potency in degrading BCL6, a protein implicated in certain cancers. The sulfonyl group played a critical role in mediating interactions with the enzyme's active site, leading to effective inhibition .

Chemical Probes and Labeling

The compound has been utilized in developing chemical probes for biological applications. For example, it has been employed as a labeling agent in bioconjugation reactions, facilitating the study of protein interactions and dynamics within cellular environments .

Experimental Setup :

In one experimental setup, researchers used a derivative of this compound to create probes that could selectively label target proteins in live cells, allowing for real-time imaging and analysis of protein behavior .

Material Science Applications

In addition to its biological applications, this compound is also explored for its utility in material science. It can be incorporated into polymer matrices to impart specific chemical properties such as increased thermal stability or enhanced mechanical strength. This versatility makes it valuable for developing novel materials with tailored characteristics for industrial applications .

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Intermediate in drug synthesis, enzyme inhibitors |

| m-Toluenesulfonyl chloride | Structure | Used for sulfonylations and as a protecting group |

| Phenyl-pyrazolylamine derivatives | N/A | FLT3 kinase inhibitors |

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-3-methylbenzenesulfonyl fluoride

- 4-Bromo-3-methylbenzenesulfonyl bromide

- 4-Bromo-3-methylbenzenesulfonyl iodide

Uniqueness

4-Bromo-3-methylbenzenesulfonyl chloride is unique due to its specific reactivity profile and the presence of both bromine and sulfonyl chloride functional groups. This combination allows for selective reactions and modifications that are not possible with other similar compounds .

Actividad Biológica

4-Bromo-3-methylbenzenesulfonyl chloride (BrMeBS) is an organosulfur compound notable for its versatile applications in organic synthesis and potential biological activities. With a molecular formula of CHBrClOS, this compound features a bromine atom and a sulfonyl chloride group attached to a methyl-substituted aromatic ring. This structure enhances its electrophilic properties, making it a valuable reagent in various chemical reactions, particularly in the synthesis of sulfonamides and other biologically active compounds.

The biological activity of BrMeBS can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. This property is crucial for compounds that target specific enzymes in metabolic pathways.

- Receptor Binding : BrMeBS may interact with specific receptors, altering their activity and downstream signaling pathways. This interaction can influence various biological processes, including cell signaling and metabolic regulation.

Case Study 1: Enzyme Inhibition

In a study investigating substituted arylsulphonamides as inhibitors of perforin-mediated lysis, derivatives including those synthesized from this compound showed promising inhibitory effects. These findings suggest that BrMeBS could serve as a scaffold for developing new therapeutic agents targeting immune responses .

Case Study 2: Synthesis and Profiling

Research involving the synthesis of chemical probes from BrMeBS has demonstrated its utility in profiling serine hydrolases. The compound was modified to create probes that selectively label specific enzymes, indicating its potential role in biochemical assays and drug discovery .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-methylbenzenesulfonyl chloride | CHClOS | Chlorine substituent; different reactivity profile |

| 4-Bromo-2-methylbenzenesulfonyl chloride | CHBrClOS | Different position of the methyl group |

| 4-Methylbenzenesulfonyl chloride | CHClOS | Lacks halogen; mainly used for sulfonamide synthesis |

The uniqueness of this compound lies in its combination of a bromine atom and a methyl group on the aromatic ring, potentially influencing both its chemical reactivity and biological interactions compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-3-methylbenzenesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 3-methyltoluene followed by bromination and chlorination. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Bromination : Introduce bromine via electrophilic substitution, leveraging the methyl group's directing effects.

- Chlorination : Treat with thionyl chloride (SOCl₂) to convert the sulfonic acid to the sulfonyl chloride.

Optimization strategies include precise stoichiometric control (excess SOCl₂ for complete conversion) and catalysts like DMF to accelerate chlorination. Purity can be monitored via GC (>98% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Chromatography : GC or HPLC to assess purity (>98% as per technical specifications) .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C3, bromo at C4) and FT-IR for S=O and S-Cl stretches.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (m/z 269.54 for [M]⁺) .

- X-ray Crystallography : For crystalline samples, SHELX software can resolve bond lengths and angles .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Critical precautions include:

- PPE : Impervious gloves, sealed goggles, and protective clothing to prevent skin/eye contact (causes severe burns) .

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Storage : Under inert gas (e.g., N₂) to prevent hydrolysis .

- Disposal : Follow local regulations for corrosive organics (UN1759, Class 8) .

Advanced Research Questions

Q. How does the electron-withdrawing bromo group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

- Methodological Answer : The bromo group at C4 enhances electrophilicity at the sulfonyl chloride via inductive effects, accelerating nucleophilic attacks (e.g., by amines or alcohols). However, steric hindrance from the methyl group at C3 may reduce accessibility. Computational studies (DFT) can map charge distribution to predict regioselectivity in reactions .

Q. What strategies can mitigate competing side reactions when using this compound as a sulfonating agent in complex molecular architectures?

- Methodological Answer : To suppress hydrolysis or undesired substitutions:

- Temperature Control : Conduct reactions at low temperatures (−20°C to 0°C) in anhydrous solvents (e.g., dry DCM).

- Protecting Groups : Temporarily block reactive sites (e.g., –OH or –NH₂) with TMS or Boc groups.

- Catalysis : Use Lewis acids (e.g., AlCl₃) to enhance sulfonyl chloride activation selectively .

Q. How can computational modeling (e.g., DFT) predict reaction pathways involving this sulfonyl chloride?

- Methodological Answer : Density Functional Theory (DFT) simulations can:

- Model transition states for sulfonamide formation, identifying energy barriers.

- Predict regioselectivity in aromatic systems by analyzing Fukui indices.

- Validate spectral data (e.g., IR frequencies) against experimental results .

Q. Are there discrepancies in reported melting points or spectral data, and how should researchers validate such data?

- Methodological Answer : Literature reports a melting point of 58–61°C , but batch-dependent variations may occur. Researchers should:

Propiedades

IUPAC Name |

4-bromo-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNDXUKMWFVEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372100 | |

| Record name | 4-Bromo-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72256-93-0 | |

| Record name | 4-Bromo-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.